4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is a compound that belongs to the family of piperidine-based compounds. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a furan ring, a piperidine ring, and a sulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl intermediate.
Coupling with Piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium, to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride: Lacks the methyl group on the piperidine ring, resulting in different chemical properties and reactivity.
Furfurylthiomethylpiperidine hydrochloride: Similar structure but with variations in the substituents on the furan ring, leading to different biological activities
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAGZLYYJEGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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